molecular formula C19H26N4O2 B4079878 1,7,7-Trimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptan-2-one

1,7,7-Trimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptan-2-one

Cat. No.: B4079878
M. Wt: 342.4 g/mol
InChI Key: RFEDFTJQXZCVPD-UHFFFAOYSA-N
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Description

The compound 1,7,7-Trimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptan-2-one features a bicyclo[2.2.1]heptan-2-one core substituted at position 4 with a piperazine-pyrimidine carbonyl moiety.

Properties

IUPAC Name

1,7,7-trimethyl-4-(4-pyrimidin-2-ylpiperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-17(2)18(3)5-6-19(17,13-14(18)24)15(25)22-9-11-23(12-10-22)16-20-7-4-8-21-16/h4,7-8H,5-6,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEDFTJQXZCVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)N3CCN(CC3)C4=NC=CC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Differences

Key structural analogs and their distinguishing features include:

Compound Name / CAS RN Core Structure Substituents at Position(s) Functional Groups
Target Compound Bicyclo[2.2.1]heptan-2-one 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}, 1,7,7-trimethyl Piperazine-pyrimidine carbonyl
4-MBC (39373-27-8) Bicyclo[2.2.1]heptan-2-one 3-[(4-Methylphenyl)methylene], 1,7,7-trimethyl Benzylidene group
3-[Bis(methylthio)methylene] derivative (188674-89-7) Bicyclo[2.2.1]heptan-2-one 3-[Bis(methylthio)methylene] Thioether groups
4-Ethynyl-1,7,7-trimethyl derivative Bicyclo[2.2.1]heptan-2-one 4-Ethynyl, 1,7,7-trimethyl Alkyne moiety
(1S,4R)-7,7-dimethyl-1-sulfonylmethyl derivative Bicyclo[2.2.1]heptan-2-one 1-Sulfonylmethyl, 7,7-dimethyl Sulfonyl group linked to pyrimidine-piperazine

Key Observations :

  • The target compound’s piperazine-pyrimidine carbonyl group distinguishes it from analogs like 4-MBC, which possess a benzylidene group. This substitution likely enhances hydrogen-bonding capacity and solubility .

Physicochemical Properties

  • 4-MBC (39373-27-8) : The benzylidene group contributes to high lipophilicity, correlating with its persistence in biological systems and endocrine-disrupting effects .
  • 3-Acetyl-1,7,7-trimethyl derivative (91156-63-7) : Acetylation likely reduces reactivity compared to the ethynyl or thioether derivatives, impacting synthetic pathways .

Q & A

Q. What are the critical parameters for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Core bicyclo[2.2.1]heptan-2-one formation : Requires precise temperature control (e.g., 0–5°C for cyclization) and solvent selection (e.g., dichloromethane or THF) to stabilize intermediates.
  • Piperazine-carbonyl coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt), with reaction times optimized to 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the product from byproducts .

Table 1 : Key Reaction Conditions

StepSolventCatalyst/ReagentYield (%)Reference
Bicyclo core formationDichloromethaneBF₃·OEt₂65–70
Piperazine couplingDMFEDC/HOBt50–60

Q. How is the compound characterized post-synthesis?

  • Structural analysis : ¹H/¹³C NMR to confirm bicyclic and piperazine moieties; IR spectroscopy for carbonyl (C=O) stretch at ~1680 cm⁻¹.
  • Purity assessment : HPLC (C18 column, acetonitrile/water) with >95% purity threshold.
  • Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks .

Advanced Research Questions

Q. How can researchers optimize low yields in the piperazine-carbonyl coupling step?

  • Solvent optimization : Replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions.
  • Catalyst screening : Test CuI or Pd/C for improved activation of the carbonyl group.
  • Temperature modulation : Conduct the reaction under reflux (40–50°C) to enhance kinetics while avoiding decomposition .

Q. What strategies are used to assess receptor-binding affinity for this compound?

  • In vitro assays : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to measure binding to serotonin or dopamine receptors.
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with GPCRs.
  • Comparative studies : Benchmark against structurally similar compounds (e.g., pyrimidine-piperazine derivatives) to identify SAR trends .

Q. How can discrepancies in reported biological activity across studies be resolved?

  • Purity verification : Re-analyze compound batches via HPLC and NMR to rule out impurities.
  • Assay standardization : Use uniform protocols (e.g., cell lines, incubation times) for cytotoxicity or enzyme inhibition tests.
  • Structural analogs : Synthesize derivatives (e.g., fluorinated pyrimidine variants) to isolate the pharmacophore’s contribution .

Methodological Challenges

Q. What techniques are recommended for analyzing metabolic stability?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms.
  • Metabolite identification : HRMS fragmentation to detect hydroxylation or demethylation products .

Q. How can researchers address poor aqueous solubility during in vivo studies?

  • Salt formation : Prepare hydrochloride or mesylate salts to enhance solubility.
  • Formulation additives : Use cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles for oral bioavailability improvement .

Data Contradiction Analysis

Example : Conflicting reports on cytotoxicity (IC₅₀ values ranging from 10 μM to >100 μM).

  • Root cause : Variability in cell lines (e.g., HeLa vs. HepG2) or assay endpoints (MTT vs. ATP-based assays).
  • Resolution : Validate using a panel of cell lines and orthogonal assays (e.g., apoptosis markers) .

Key Research Resources

  • Synthetic protocols : Multi-step procedures from bicyclo core to final product .
  • Biological activity datasets : IC₅₀ values for kinase inhibition and receptor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7,7-Trimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptan-2-one
Reactant of Route 2
Reactant of Route 2
1,7,7-Trimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptan-2-one

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